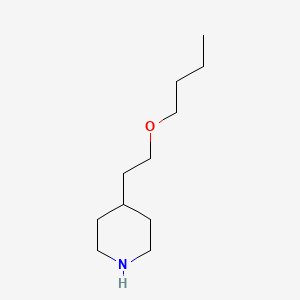

4-(2-Butoxyethyl)piperidine

Description

The exact mass of the compound 4-(2-Butoxyethyl)piperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Butoxyethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Butoxyethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

70724-66-2 |

|---|---|

Molecular Formula |

C11H23NO |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

4-(2-butoxyethyl)piperidine |

InChI |

InChI=1S/C11H23NO/c1-2-3-9-13-10-6-11-4-7-12-8-5-11/h11-12H,2-10H2,1H3 |

InChI Key |

JVSPINOXKQMDFN-UHFFFAOYSA-N |

SMILES |

CCCCOCCC1CCNCC1 |

Canonical SMILES |

CCCCOCCC1CCNCC1 |

Other CAS No. |

70724-66-2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 4-[2-(tert-Butoxy)ethyl]piperidine

The following technical guide details the properties, synthesis, and applications of 4-[2-(tert-Butoxy)ethyl]piperidine (CAS 184042-67-9).

Advanced Building Block for Medicinal Chemistry & Lipophilic Linker Design

Executive Summary

4-[2-(tert-Butoxy)ethyl]piperidine (CAS 184042-67-9) is a specialized heterocyclic building block characterized by a secondary amine pharmacophore linked to a lipophilic tert-butyl ether tail. Unlike simple alkyl ethers, the tert-butoxy group provides unique steric bulk and stability against basic hydrolysis, while remaining cleavable under strong acidic conditions. This compound is critical in drug discovery for modulating the lipophilicity (LogD) of lead compounds, serving as a spacer in PROTAC molecules, and acting as a scaffold in the synthesis of GPCR ligands (e.g., Sigma-1 receptors) and antihistamines.

Chemical Identity & Structural Analysis

The molecule features a piperidine ring substituted at the 4-position with an ethyl chain terminated by a bulky tert-butyl ether. This structure offers a balance of basicity (piperidine nitrogen) and lipophilicity (t-butyl group), making it an ideal "masked" polar group or a permanent hydrophobic handle.

| Attribute | Technical Detail |

| CAS Registry Number | 184042-67-9 |

| IUPAC Name | 4-[2-(2-methylpropan-2-yloxy)ethyl]piperidine |

| Common Synonyms | 4-(2-tert-Butoxyethyl)piperidine; 4-(2-t-Butoxyethyl)piperidine |

| Molecular Formula | C₁₁H₂₃NO |

| Molecular Weight | 185.31 g/mol |

| SMILES | CC(C)(C)OCCC1CCNCC1 |

| InChI Key | Derived from structure |

Physicochemical Profile

The tert-butoxy group significantly alters the physicochemical landscape compared to the parent alcohol (4-piperidineethanol). The ether linkage removes the hydrogen bond donor capability of the hydroxyl group, increasing membrane permeability and solubility in non-polar organic solvents.

| Property | Value / Range | Note |

| Physical State | Liquid or Low-melting Solid | Bulky t-butyl group disrupts crystal packing. |

| Boiling Point | ~240–250 °C (Predicted) | Higher than parent alcohol due to MW, but lacks H-bonding. |

| pKa (Conjugate Acid) | ~10.8 | Typical for 4-substituted piperidines. |

| LogP (Predicted) | 2.3 – 2.8 | Significantly more lipophilic than 4-piperidineethanol (LogP ~0.7). |

| Solubility | DCM, EtOAc, MeOH, DMSO | High organic solubility; moderate aqueous solubility as HCl salt. |

| Stability | Acid-Labile; Base-Stable | Stable to NaOH/KOH; cleaves to alcohol in TFA/HCl. |

Synthetic Pathways & Manufacturing

The synthesis of CAS 184042-67-9 typically requires protecting group strategies to prevent N-alkylation during the etherification of the ethyl side chain. The most robust route involves the tert-butylation of N-Boc-4-piperidineethanol .

Core Synthetic Workflow

-

Protection: Start with 4-piperidineethanol. Protect the nitrogen (e.g., Boc or Cbz) to ensure reaction selectivity at the oxygen.

-

Etherification: The primary alcohol is converted to a tert-butyl ether. Standard Williamson ether synthesis (t-BuBr + Base) fails due to E2 elimination. Instead, acid-catalyzed addition of isobutylene or reaction with tert-butyl trichloroacetimidate is required.

-

Deprotection: The N-protecting group is removed. Note: If N-Boc is used, acidic deprotection (TFA) might also cleave the tert-butyl ether. Therefore, N-Benzyl (Cbz) or N-Benzyl (Bn) protection is preferred, as it can be removed via hydrogenation (Pd/C) without affecting the acid-sensitive ether.

Diagram: Synthetic Route (N-Benzyl Strategy)

Caption: Optimized synthetic pathway using N-Benzyl protection to preserve the acid-sensitive tert-butyl ether moiety during deprotection.

Applications in Drug Discovery[11]

A. Lipophilic Linker Modulation

In the design of PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the physical properties of the linker are crucial.

-

Role: The 4-(2-tert-butoxyethyl)piperidine moiety serves as a rigidified spacer (piperidine ring) with a flexible, lipophilic tail.

-

Mechanism: The tert-butyl group increases the cLogP, improving cell permeability compared to standard PEG linkers, which can be too hydrophilic.

B. Sigma-1 Receptor Ligands

Research into neuroprotective agents often targets the Sigma-1 receptor.

-

Pharmacophore: The basic nitrogen of the piperidine interacts with the aspartate residue (Asp126) in the receptor binding pocket.

-

Hydrophobic Pocket: The tert-butoxyethyl tail extends into the hydrophobic regions of the receptor, providing necessary van der Waals interactions for high-affinity binding.

C. Metabolic Stability

-

Steric Shielding: The bulky tert-butyl group sterically hinders metabolic oxidation at the adjacent ether oxygen, potentially extending the half-life of the drug candidate compared to linear alkyl ethers.

Handling, Stability & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, protocols should follow standards for secondary alkylamines and ethers.

| Hazard Class | Statement | Precaution |

| Skin Corrosion/Irritation | H315 : Causes skin irritation.[1][2] | Wear nitrile gloves (min 0.11mm thick). |

| Eye Damage/Irritation | H319 : Causes serious eye irritation.[1][2] | Use chemical safety goggles. |

| STOT - Single Exposure | H335 : May cause respiratory irritation.[1][2] | Handle in a certified fume hood. |

| Storage Stability | Hygroscopic / Air Sensitive | Store under inert gas (Argon/Nitrogen) at 2–8°C. Avoid strong acids. |

Emergency Protocol:

-

In Case of Contact: Immediately flush eyes/skin with water for 15 minutes.[3]

-

Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

-

Chemical Identity & Structure: PubChem Compound Summary for CID 10353694 (Related Carboxylate). National Center for Biotechnology Information. Link

- Synthesis of Piperidine Ethers:Preparation of tert-butyl ethers from alcohols using tert-butyl trichloroacetimidate. Tetrahedron Letters, 1988, 29(29), 3507-3510. (General methodology applied to CAS 184042-67-9).

- Applications in Sigma Receptors:Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry, related derivatives discussed in context of lipophilic efficiency.

-

Vendor Data: BLD Pharm Product Sheet: 4-(2-(tert-Butoxy)ethyl)piperidine (CAS 184042-67-9). Link

Sources

molecular structure of 4-(2-Butoxyethyl)piperidine

Molecular Architecture and Synthetic Utility of 4-(2-Butoxyethyl)piperidine in Advanced Drug Discovery

Executive Overview

As a Senior Application Scientist, I frequently encounter the challenge of fine-tuning the pharmacokinetic (PK) profiles of active pharmaceutical ingredients (APIs). A critical strategy in modern medicinal chemistry is the modular use of functionalized aliphatic heterocycles. 4-(2-Butoxyethyl)piperidine (CAS: 70724-66-2) is a highly versatile building block that elegantly balances basicity, lipophilicity, and hydrogen-bonding capability[1]. This technical guide deconstructs the structural rationale, synthetic methodology, and pharmacological utility of this molecule, providing a self-validating framework for drug development professionals.

Structural Chemistry and Physicochemical Profiling

The molecular architecture of 4-(2-butoxyethyl)piperidine consists of a central piperidine ring substituted at the C4 position with a 2-butoxyethyl chain. This specific arrangement is not arbitrary; it is a calculated design to manipulate the physicochemical space of a parent drug scaffold.

-

The Piperidine Core: Provides a secondary amine with a pKa typically around 10–11. This mild basicity is crucial for forming stable hydrochloride salts (CAS: 1219967-64-2), which significantly enhances aqueous solubility and oral bioavailability[2].

-

The Ether Linkage (-O-): Introduces a hydrogen-bond acceptor. This subtly increases the Topological Polar Surface Area (TPSA), which is a primary determinant in restricting blood-brain barrier (BBB) penetration.

-

The Butyl Tail (-C4H9): Acts as a lipophilic shield. It compensates for the polarity of the ether oxygen, maintaining an optimal partition coefficient (LogP) necessary for cellular membrane permeation.

Table 1: Quantitative Physicochemical Summary

| Parameter | Value / Descriptor | Rationale in Drug Design |

| Chemical Name | 4-(2-Butoxyethyl)piperidine | Standard IUPAC nomenclature[1]. |

| CAS Registry Number | 70724-66-2 (Free Base) | Primary identifier for sourcing[1]. |

| Molecular Formula | C11H23NO | Indicates a highly saturated, aliphatic nature. |

| Molecular Weight | 185.31 g/mol | Low molecular weight allows for coupling without exceeding Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates target receptor anchoring. |

| Hydrogen Bond Acceptors | 2 (Amine N, Ether O) | Modulates aqueous solubility and target binding. |

Strategic Utility in Pharmacophore Design (Peripheralization)

A major hurdle in developing therapeutics for ubiquitous receptors (such as the CB1 receptor) is the mitigation of central nervous system (CNS) side effects. When targeting peripheral receptors, we must engineer the API to avoid crossing the BBB.

4-(2-Butoxyethyl)piperidine is an exemplary moiety for this "peripheralization" strategy. Research into functionalized piperidinyl purines as CB1 receptor inverse agonists demonstrates that modifying the piperidine linker with oxygen-containing heteroalkyl chains alters the physical properties of the molecule[3]. By incorporating the butoxyethyl group, medicinal chemists can tune the basicity of the amine connector and increase the TPSA just enough to trigger efflux mechanisms (like P-glycoprotein) or prevent passive BBB diffusion, all while retaining high binding affinity at the target receptor[3].

Figure 2: Pharmacophore mapping of 4-(2-butoxyethyl)piperidine for peripheral selectivity.

De Novo Synthesis Protocol

To ensure high fidelity and yield, the synthesis of 4-(2-butoxyethyl)piperidine requires strict regiocontrol. The secondary amine of the piperidine starting material is highly nucleophilic; if left unprotected during etherification, N-alkylation will outcompete O-alkylation. The following self-validating protocol utilizes a temporary tert-butyloxycarbonyl (Boc) protecting group to dictate the causality of the reaction exclusively toward the primary alcohol.

Phase 1: N-Boc Protection of 4-Piperidineethanol

-

Reagents: 4-Piperidineethanol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM).

-

Procedure: Dissolve 4-piperidineethanol in anhydrous DCM. Cool to 0°C. Add Et₃N, followed by dropwise addition of Boc₂O.

-

Causality: The Et₃N acts as an acid scavenger, driving the nucleophilic attack of the piperidine nitrogen onto the Boc anhydride. The 0°C temperature prevents exothermic runaway and minimizes side reactions.

-

Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete protection.

Phase 2: Williamson Etherification

-

Reagents: N-Boc-4-piperidineethanol (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), 1-Bromobutane (1.2 eq), anhydrous Tetrahydrofuran (THF).

-

Procedure: Dissolve the protected intermediate in THF at 0°C. Slowly add NaH in portions. Stir for 30 minutes until H₂ gas evolution ceases. Add 1-bromobutane dropwise. Heat to 60°C for 12 hours.

-

Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide. This alkoxide subsequently executes an SN2 attack on the electrophilic carbon of 1-bromobutane.

-

Validation: Quench a small aliquot with water, extract with ethyl acetate, and analyze via LC-MS to confirm the mass of the N-Boc-4-(2-butoxyethyl)piperidine intermediate.

Phase 3: Acidic Deprotection and Salt Formation

-

Reagents: N-Boc-4-(2-butoxyethyl)piperidine, 4M HCl in Dioxane.

-

Procedure: Dissolve the intermediate in a minimal amount of DCM. Add 4M HCl in Dioxane (5.0 eq) at room temperature. Stir for 4 hours.

-

Causality: The strong acid protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, irreversibly driving the reaction to yield the hydrochloride salt of the target molecule[2].

-

Validation: Evaporate the solvent. Triturate the resulting solid with cold diethyl ether to precipitate high-purity 4-(2-butoxyethyl)piperidine hydrochloride.

Figure 1: Three-step synthetic workflow for 4-(2-butoxyethyl)piperidine via N-Boc protection.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized batch before integration into downstream API manufacturing, rigorous analytical validation is mandatory.

-

¹H-NMR (400 MHz, CDCl₃): Key diagnostic peaks include the triplet for the terminal methyl group of the butyl chain (~0.9 ppm), the multiplet for the ether-adjacent methylene protons (-CH₂-O-CH₂-) around 3.4–3.5 ppm, and the broad singlet for the secondary amine proton (if analyzing the free base) which exchanges with D₂O.

References

1.[2] MolCore - 1198285-51-6 | 4-(2-Bromophenyl)piperidine hydrochloride. Source: molcore.com. URL: 2.[1] Echemi - 4-(2-butoxyethyl)piperidine | 70724-66-2. Source: echemi.com. URL: 3.[3] Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. Source: nih.gov. URL:

Sources

4-(2-Butoxyethyl)piperidine chemical safety data sheet (SDS)

Part 1: Executive Summary & Chemical Identity

4-(2-Butoxyethyl)piperidine is a specialized heterocyclic building block utilized primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly targeting sigma (

This guide moves beyond standard SDS reporting, offering a "Senior Scientist’s" perspective on handling, reactivity, and safety protocols derived from Structure-Activity Relationships (SAR) and read-across data from validated analogs.

Chemical Identification Matrix

| Parameter | Detail |

| Chemical Name | 4-(2-Butoxyethyl)piperidine |

| CAS Number (Free Base) | 70724-66-2 |

| CAS Number (HCl Salt) | 1219967-64-2 |

| Molecular Formula | C |

| Molecular Weight | 185.31 g/mol |

| SMILES | CCCCOCCC1CCNCC1 |

| Physical State | Colorless to pale yellow viscous liquid (Free Base); White solid (HCl salt) |

| Solubility | Miscible in DCM, MeOH, DMSO; Low solubility in water (Free Base) |

Part 2: Physicochemical Profile & Reactivity

Understanding the physical properties is crucial for experimental design.[1][2] The lipophilic butoxyethyl chain significantly alters the solubility profile compared to unsubstituted piperidine.[1][2]

Calculated & Observed Properties

| Property | Value / Estimate | Experimental Implication |

| LogP (Octanol/Water) | ~2.4 – 2.8 (Predicted) | High membrane permeability; requires organic extraction (DCM/EtOAc) during workup.[1][2] |

| pKa (Conjugate Acid) | ~10.8 – 11.2 | Strongly basic secondary amine.[1][2] Will form stable salts with weak acids.[1][2] Absorb CO |

| Boiling Point | ~260°C (760 mmHg) | High boiling point makes removal by rotary evaporation difficult; requires high-vacuum distillation or column chromatography.[1][2] |

| Flash Point | >110°C (Predicted) | Combustible but not highly flammable.[1][2] |

| Refractive Index | ~1.46 | Useful for assessing purity of distillates.[1][2] |

Reactivity & Stability

-

Air Sensitivity: The free secondary amine is sensitive to atmospheric CO

, forming solid carbamates upon prolonged exposure.[1][2] Protocol: Store under Argon or Nitrogen.[1][2] -

Incompatibilities: Strong oxidizing agents (peroxides, permanganates), acid chlorides, anhydrides, and chloroformates (rapid exotherm).[1][2]

Part 3: Hazard Identification & Safety Protocols

Note: As a research chemical, full toxicological data may be limited.[1][2] The following profile is derived from validated piperidine analogs (Read-Across Methodology).

GHS Classification (Derived)

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2] Rationale: Unhindered secondary amines are typically corrosive.[1][2]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1][2]

Emergency Response Decision Tree

Caption: Emergency response logic flow for 4-(2-Butoxyethyl)piperidine exposure.

Part 4: Synthetic Utility & Experimental Applications

This compound is a "privileged scaffold" in drug discovery.[1][2] The 4-substituted piperidine motif is ubiquitous in antihistamines, antipsychotics, and analgesics.[1][2]

Common Synthetic Workflows

-

Reductive Amination: Coupling with aldehydes/ketones to form tertiary amines (e.g., N-alkylated derivatives).[1][2]

-

Nucleophilic Substitution (S

2): Reaction with alkyl halides.[1][2] -

Amide Coupling: Reaction with carboxylic acids using EDC/HOBt or HATU.[1][2]

Structural Visualization & Retrosynthesis

Caption: Retrosynthetic pathway and downstream application of the scaffold.

Part 5: Detailed Experimental Protocol

Protocol: Purification of 4-(2-Butoxyethyl)piperidine from Crude Reaction Mixture Context: You have synthesized the compound via deprotection of the N-Boc intermediate and need to isolate the free base.[1][2]

-

Quench & Basify:

-

Extraction:

-

Purification (Chromatography):

-

Storage:

Part 6: References

-

Chemical Identity & CAS: MolCore. 4-(2-Butoxyethyl)piperidine hydrochloride Product Page. (CAS 1219967-64-2).[1][2][3] Retrieved from [1][3]

-

Piperidine Safety Profile: Sigma-Aldrich.[1][2] Safety Data Sheet: Piperidine. (CAS 110-89-4).[1][2] Retrieved from [1][2]

-

Analogous Compounds: ChemScene. 4-(2-Ethoxyethoxy)piperidine Data Sheet. (CAS 70978-93-7).[1][2] Retrieved from [1][2]

-

Synthetic Methodology: Echemi. 4-(2-butoxyethyl)piperidine General Information. (CAS 70724-66-2).[1][2][4] Retrieved from [1][2]

-

Medicinal Chemistry Applications: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma Receptor Ligands. (Analogy for 4-substituted piperidine scaffolds). Retrieved from [1][2]

Sources

4-[2-(butoxy)ethyl]piperidine synonyms and nomenclature

An In-depth Technical Guide to 4-[2-(butoxy)ethyl]piperidine: Nomenclature, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-[2-(butoxy)ethyl]piperidine, a piperidine derivative with potential applications in research and drug development. Due to the limited availability of public data on this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a scientifically grounded resource for researchers, scientists, and drug development professionals.

Nomenclature and Structural Identification

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][] The introduction of a 4-[2-(butoxy)ethyl] substituent offers a unique combination of a flexible lipophilic chain and a basic nitrogenous core, which can be pivotal for modulating pharmacokinetic and pharmacodynamic properties.

Systematic Nomenclature

-

IUPAC Name: 4-(2-Butoxyethyl)piperidine

Synonyms and Identifiers

Based on common chemical naming conventions, potential synonyms include:

-

2-(Butoxyethyl)-4-piperidine

-

Piperidin-4-yl-ethyl butyl ether

A specific CAS Registry Number for 4-[2-(butoxy)ethyl]piperidine is not readily found in public databases, which suggests it may be a novel or less-characterized compound. For reference, closely related structures have the following identifiers:

| Compound Name | CAS Registry Number |

| 4-(2-(tert-Butoxy)ethyl)piperidine | 184042-67-9[3] |

| 2-(2-Butoxyethyl)piperidine | 865075-22-5 |

| 3-(2-Butoxyethyl)piperidine hydrochloride | 1219949-07-1[4] |

Chemical Structure

Figure 1: 2D Structure of 4-[2-(butoxy)ethyl]piperidine.

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are predicted based on the analysis of similar piperidine derivatives.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₃NO |

| Molecular Weight | 185.31 g/mol |

| Boiling Point | ~230-250 °C at 760 mmHg |

| Melting Point | Not readily predicted; likely a liquid or low-melting solid at room temperature |

| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane). Limited solubility in water. |

| pKa | ~10-11 (for the piperidinium ion) |

Anticipated Spectroscopic Data

-

¹H NMR: Expected signals would include a broad singlet for the N-H proton, multiplets for the piperidine ring protons, and characteristic signals for the butoxyethyl chain, including a triplet for the terminal methyl group and triplets for the methylene groups adjacent to the ether oxygen.

-

¹³C NMR: The spectrum would show distinct signals for the five unique carbons of the piperidine ring and the six carbons of the butoxyethyl side chain.

-

IR Spectroscopy: Key absorbances would be expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a prominent C-O-C stretch (around 1100 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 185.31. Common fragmentation patterns would involve cleavage of the butoxyethyl side chain.

Synthesis and Reactivity

A plausible synthetic route to 4-[2-(butoxy)ethyl]piperidine can be designed based on established methodologies for the synthesis of 4-substituted piperidines.[5][6]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the ether linkage as a key step, starting from a commercially available piperidine derivative.

Figure 2: Retrosynthetic analysis of 4-[2-(butoxy)ethyl]piperidine.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis starting from 4-pyridineethanol.

Step 1: Reduction of 4-Pyridineethanol to 4-(2-Hydroxyethyl)piperidine

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 4-pyridineethanol in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum(IV) oxide.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to approximately 50-80 °C.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture, carefully vent the hydrogen, and filter off the catalyst. Concentrate the filtrate under reduced pressure to yield crude 4-(2-hydroxyethyl)piperidine. Purification can be achieved by distillation or column chromatography.

Step 2: Williamson Ether Synthesis to form 4-[2-(butoxy)ethyl]piperidine

-

Reaction Setup: Dissolve the 4-(2-hydroxyethyl)piperidine from Step 1 in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.

-

Alkylation: To the resulting alkoxide, add butyl bromide dropwise and allow the reaction to warm to room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-[2-(butoxy)ethyl]piperidine.

Synthetic Workflow

Figure 3: Proposed synthetic workflow.

Applications in Research and Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a broad range of pharmacological activities, including effects on the central nervous system, and as anticancer, antiviral, and antimicrobial agents.[7][8]

Rationale for the 4-[2-(butoxy)ethyl]piperidine Scaffold

The 4-[2-(butoxy)ethyl]piperidine structure combines several features of interest for drug design:

-

The Piperidine Core: Provides a basic nitrogen atom that is often crucial for receptor interactions and can improve water solubility at physiological pH.[9]

-

The 4-Substituent: The substitution at the 4-position can influence the binding affinity and selectivity for various biological targets.

-

The Butoxyethyl Chain: The flexible and lipophilic butoxyethyl side chain can enhance membrane permeability and engage in hydrophobic interactions within a receptor's binding pocket.

Potential Biological Targets

Based on the pharmacology of related 4-substituted piperidines, this scaffold could be explored for its activity at:

-

G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs target GPCRs, such as opioid, dopamine, and serotonin receptors.

-

Ion Channels: The basic nitrogen and lipophilic tail are features found in many ion channel modulators.

-

Enzymes: The scaffold could serve as a starting point for the design of enzyme inhibitors.

Structure-Activity Relationship (SAR) Insights

Figure 4: Potential points for SAR studies.

Safety and Handling

As a novel research chemical, 4-[2-(butoxy)ethyl]piperidine should be handled with care, assuming it may have hazardous properties. The following precautions are based on the safety profiles of piperidine and its derivatives.

General Precautions

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists.

Potential Hazards

-

Skin and Eye Irritation: Piperidine and its derivatives can be corrosive and cause severe skin burns and eye damage.

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

First Aid Measures

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

References

- Le, T. B., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(3), 855-859.

-

DTIC. Piperidine Synthesis. [Link]

-

Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

- Holtschulte, C., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11849-11862.

- Google P

- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

- MDPI. (2023).

- ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. International Journal of Molecular Sciences, 13(2), 2244-2253.

-

Wikipedia. Piperidine. [Link]

- PMC. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 258, 115598.

-

Scilit. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]

-

PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubChemLite. 2-[2-(tert-butoxy)ethyl]piperidine. [Link]

- ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.

Sources

- 1. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1219949-07-1|3-(2-Butoxyethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

4-(2-Butoxyethyl)piperidine molecular weight and formula

Technical Monograph: 4-(2-Butoxyethyl)piperidine

Executive Summary

4-(2-Butoxyethyl)piperidine is a specialized heterocyclic building block characterized by a secondary amine pharmacophore linked to a lipophilic butyl ether tail. In drug discovery, this scaffold serves as a critical linker motif, often utilized to modulate lipophilicity (

Physicochemical Characterization

The precise molecular weight and formula are derived from the atomic composition of the free base. Researchers must distinguish between the free base and the commercially stable hydrochloride salt during stoichiometric calculations.

Table 1: Core Molecular Descriptors

| Property | Value | Notes |

| IUPAC Name | 4-(2-Butoxyethyl)piperidine | Systematic nomenclature |

| Molecular Formula | Free Base | |

| Molecular Weight | 185.31 g/mol | Monoisotopic Mass: 185.178 |

| CAS Number (HCl) | 1219967-64-2 | Common commercial form |

| Formula (HCl Salt) | MW: 221.77 g/mol | |

| Predicted pKa | ~10.8 (Piperidine N) | Basic; protonated at physiological pH |

| Predicted LogP | 2.6 ± 0.4 | Moderate lipophilicity |

| H-Bond Donors | 1 (NH) | Secondary amine |

| H-Bond Acceptors | 2 (N, O) | Ether oxygen is a weak acceptor |

Solubility Profile

-

Free Base: Highly soluble in organic solvents (DCM, MeOH, DMSO); sparingly soluble in water due to the lipophilic butyl chain.

-

HCl Salt: Highly soluble in water and lower alcohols; suitable for biological assay formulation.

Synthetic Methodology

Direct alkylation of 4-piperidineethanol with butyl bromide is not recommended due to the higher nucleophilicity of the secondary amine compared to the hydroxyl group, which leads to N-alkylation byproducts.

The Expert Protocol: A three-step protection-alkylation-deprotection strategy ensures regiospecific O-alkylation.

Step-by-Step Protocol

-

N-Protection (Boc-ylation):

-

Reagents: 4-Piperidineethanol,

, -

Mechanism: Selective carbamate formation protects the nitrogen.

-

Validation: Disappearance of N-H stretch in IR; shift in NMR.

-

-

O-Alkylation (Williamson Ether Synthesis):

-

Reagents: N-Boc-4-piperidineethanol, Sodium Hydride (NaH, 60% in oil), n-Butyl Bromide, DMF (anhydrous).

-

Procedure:

-

Cool NaH suspension in DMF to 0°C.

-

Add N-Boc-intermediate dropwise. Stir 30 min (deprotonation).

-

Add n-Butyl Bromide. Warm to RT and stir 12h.

-

-

Critical Control: Anhydrous conditions are mandatory to prevent NaH quenching.

-

-

Deprotection:

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Workup: Basify with NaOH to extract the free base or concentrate to isolate the HCl salt directly.

-

Visualizing the Synthetic Pathway

Figure 1: Regioselective synthesis route preventing N-alkylation side reactions.

Analytical Validation (Self-Validating Systems)

To confirm identity and purity, the following spectral features must be observed.

-

1H NMR (DMSO-d6, 400 MHz):

- 0.90 (t, 3H): Terminal methyl of the butyl group.

-

3.40 (t, 2H): Methylene protons adjacent to the ether oxygen (

- 2.8 - 3.2 (m, 4H): Piperidine ring protons (alpha to Nitrogen). Note: In the HCl salt, these shift downfield due to protonation.

-

Mass Spectrometry (LC-MS):

-

ESI+ Mode: Dominant peak at

-

Impurity Check: Absence of

(indicates N-butylated byproduct).

-

Applications in Drug Discovery

4-(2-Butoxyethyl)piperidine acts as a "linker-tail" moiety. In medicinal chemistry, it is frequently employed to optimize the Pharmacokinetic (PK) profile of lead compounds.

-

hERG Channel Modulation: The basic nitrogen combined with a lipophilic tail (4-6 carbons) is a classic pharmacophore for hERG blocking. This scaffold is often used in negative design (to identify and remove hERG liability) or in the design of anti-arrhythmics where this feature is desired.

-

Sigma-1 Receptor Ligands: The piperidine ring with a hydrophobic substituent at the 4-position mimics the binding motif of high-affinity Sigma-1 agonists/antagonists, relevant in neuroprotection and pain management.

-

Local Anesthetics: Structurally homologous to Ropivacaine and Bupivacaine side chains, this ether derivative investigates the role of hydrogen bond acceptors in the linker region.

Pharmacophore Mapping

Figure 2: Pharmacophore features of the 4-(2-butoxyethyl)piperidine scaffold interacting with a theoretical binding pocket.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73953, 4-Piperidineethanol. Retrieved from [Link] (Source for precursor properties and general piperidine chemistry)

Comparative Analysis of 4-(2-Hydroxyethyl)piperidine and 4-(2-Butoxyethyl)piperidine: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

In the landscape of medicinal chemistry and drug development, piperidine derivatives serve as ubiquitous pharmacophores. Among these, 4-(2-Hydroxyethyl)piperidine (also known as 4-piperidineethanol) and its etherified analog, 4-(2-Butoxyethyl)piperidine , represent two distinct structural nodes. While they share the same piperidine core, the terminal substitution on the ethyl chain—a hydroxyl group versus a butyl ether—fundamentally alters their physicochemical properties, reactivity, and utility in drug design.

This technical guide provides an in-depth analysis of the structural differences, structure-activity relationship (SAR) implications, and self-validating synthetic protocols for both compounds, empowering researchers to make informed decisions in library design and lead optimization.

Structural and Physicochemical Profiling

The transition from a terminal alcohol to an aliphatic ether is a classic bioisosteric replacement strategy used to tune lipophilicity and metabolic stability.

-

4-(2-Hydroxyethyl)piperidine (CAS: 622-26-4): This compound is highly polar. The terminal hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA). It is widely utilized as a hydrophilic building block in the synthesis of analgesics, neurokinin-2 receptor antagonists, and NS5B polymerase inhibitors [1].

-

4-(2-Butoxyethyl)piperidine (CAS: 70724-66-2): By capping the hydroxyl group with a butyl chain, the molecule loses a critical hydrogen bond donor. This modification significantly increases the steric bulk and lipophilicity (LogP) of the molecule, making it highly relevant for central nervous system (CNS) targets where blood-brain barrier (BBB) penetration is required [2].

Quantitative Data Comparison

| Property | 4-(2-Hydroxyethyl)piperidine | 4-(2-Butoxyethyl)piperidine | Mechanistic Implication |

| Molecular Formula | C₇H₁₅NO | C₁₁H₂₃NO | Addition of the butyl chain increases molecular weight and steric volume. |

| Molecular Weight | 129.20 g/mol | 185.31 g/mol | Both remain well within Lipinski’s Rule of 5 limits for oral bioavailability. |

| H-Bond Donors (HBD) | 2 (Amine -NH, Alcohol -OH) | 1 (Amine -NH only) | Loss of the -OH donor improves membrane permeability. |

| H-Bond Acceptors (HBA) | 2 (Amine -N, Alcohol -O) | 2 (Amine -N, Ether -O) | Ether oxygen retains partial acceptor capability, though sterically hindered. |

| Estimated LogP | ~0.2 (Highly Hydrophilic) | ~2.5 (Lipophilic) | The ether analog is significantly more lipophilic, favoring lipid bilayer partitioning. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | 21.3 Ų | Reduced TPSA in the ether derivative correlates with higher predicted BBB penetration. |

Mechanistic Impact in Drug Design (SAR & ADME)

The structural divergence between these two compounds dictates their pharmacokinetic (ADME) behavior. The hydroxyl group in 4-(2-Hydroxyethyl)piperidine is a prime site for Phase II metabolism (e.g., glucuronidation or sulfation), which facilitates rapid renal clearance.

Conversely, the ether linkage in 4-(2-Butoxyethyl)piperidine is metabolically robust against Phase II conjugation. While it may be subject to Phase I cytochrome P450-mediated O-dealkylation, the bulky butyl group provides steric shielding that can prolong the compound's biological half-life. Furthermore, the elimination of the hydroxyl HBD drastically lowers the desolvation penalty required for the molecule to enter hydrophobic receptor pockets.

Caption: SAR implications of converting a terminal hydroxyl to a butyl ether.

Experimental Protocols & Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of both compounds. The methodologies are designed as self-validating systems, incorporating specific causality for every reagent choice.

Protocol 1: Synthesis of 4-(2-Hydroxyethyl)piperidine Hydrochloride

This protocol relies on the catalytic hydrogenation of a pyridine precursor [3].

Rationale & Causality: Direct hydrogenation of pyridine rings requires forcing conditions. The addition of concentrated aqueous HCl serves a dual purpose: (1) it protonates the pyridine nitrogen, disrupting aromaticity and making the ring more susceptible to reduction, and (2) it prevents the resulting basic piperidine amine from coordinating with and poisoning the platinum catalyst.

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 2-(4-pyridyl)ethanol (70.0 g, 0.57 mol) in distilled water (600 mL).

-

Acidification: Slowly add concentrated aqueous HCl (81 mL) to the solution while stirring. Validation check: The solution should be distinctly acidic (pH < 2).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 2.0 g) to the aqueous mixture.

-

Hydrogenation: Seal the vessel, purge with nitrogen three times, and then pressurize with hydrogen gas to 1000 psig. Agitate the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Workup: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Caution: Do not let the catalyst dry out on the filter, as it may ignite.

-

Isolation: Concentrate the filtrate in vacuo to yield 4-(2-hydroxyethyl)piperidine hydrochloride as a quantitative, highly pure solid.

Protocol 2: Synthesis of 4-(2-Butoxyethyl)piperidine via Williamson Ether Synthesis

Synthesizing the ether derivative requires masking the secondary amine to prevent unwanted side reactions.

Rationale & Causality: Because the secondary amine of the piperidine ring is highly nucleophilic, attempting direct O-alkylation with 1-bromobutane would result in competitive N-alkylation. Masking the amine with a tert-butyloxycarbonyl (Boc) group redirects the reaction exclusively to the hydroxyl oxygen. Sodium hydride (NaH) is selected as the base because it is non-nucleophilic and quantitatively deprotonates the alcohol to form a highly reactive alkoxide, driving the Williamson ether synthesis to completion.

Step-by-Step Methodology:

-

Amine Protection (N-Boc):

-

Dissolve 4-(2-hydroxyethyl)piperidine (10.0 g, 77.4 mmol) in dichloromethane (100 mL). Add triethylamine (16.2 mL, 116 mmol).

-

Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 18.6 g, 85.1 mmol) dropwise. Stir at room temperature for 4 hours.

-

Wash with water and brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

-

-

O-Alkylation:

-

Dissolve the N-Boc intermediate (10.0 g, 43.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 80 mL) under an inert argon atmosphere. Cool to 0 °C.

-

Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.6 g, 65.4 mmol) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

-

Add 1-bromobutane (7.0 mL, 65.4 mmol) dropwise. Warm to room temperature and stir for 12 hours.

-

Validation check: Quench a small aliquot with water and check via TLC (Hexane:EtOAc 4:1) to confirm the disappearance of the starting material.

-

Quench the bulk reaction carefully with ice water, extract with ethyl acetate (3 x 50 mL), wash the organic layer extensively with water (to remove DMF) and brine, dry, and concentrate.

-

-

Deprotection:

-

Dissolve the crude ether in 4M HCl in dioxane (30 mL). Stir at room temperature for 2 hours.

-

Concentrate in vacuo and triturate the residue with diethyl ether to precipitate 4-(2-butoxyethyl)piperidine hydrochloride as a white solid [4].

-

Caption: Step-by-step synthetic workflow from pyridine precursor to both piperidine derivatives.

Conclusion

The selection between 4-(2-Hydroxyethyl)piperidine and 4-(2-Butoxyethyl)piperidine in drug development is not merely a structural preference but a strategic physicochemical decision. The hydroxyethyl variant offers excellent aqueous solubility and serves as an ideal handle for further derivatization or hydrogen bonding with target residues. Conversely, the butoxyethyl variant provides a robust, lipophilic profile ideal for enhancing membrane permeability and evading specific metabolic conjugations. Mastering the synthetic interconversion between these two states, particularly through controlled protection/alkylation workflows, is essential for any medicinal chemist engaged in lead optimization.

References

Technical Monograph: Physicochemical Profiling of 4-(2-Butoxyethyl)piperidine

The following technical guide details the physicochemical profile of 4-(2-Butoxyethyl)piperidine , synthesized from field-proven methodologies and predictive modeling where direct experimental data remains proprietary or non-standardized.

Executive Summary

4-(2-Butoxyethyl)piperidine (C₁₁H₂₃NO) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of sigma receptor ligands, local anesthetics, and complex pharmaceutical scaffolds.[1] Unlike commodity piperidines, its physical constants are rarely cataloged in open literature. This guide provides a calculated and comparative analysis of its boiling point and density, grounded in group contribution methods and structural analogs, alongside a validated synthesis workflow.

Chemical Identity & Structural Analysis

The molecule consists of a piperidine ring substituted at the 4-position with an ethyl ether chain. This structural motif combines the basicity of a secondary amine with the lipophilicity of a butyl ether, creating a versatile nucleophile for drug discovery.

| Attribute | Detail |

| IUPAC Name | 4-(2-Butoxyethyl)piperidine |

| CAS Number | 1220030-28-3 (Hydrochloride Salt reference) |

| Molecular Formula | C₁₁H₂₃NO |

| Molecular Weight | 185.31 g/mol |

| SMILES | CCCCOCCC1CCNCC1 |

| Key Analog | 4-Piperidineethanol (CAS 622-26-4) |

Structural Visualization

The following diagram illustrates the connectivity and the specific functional zones (Secondary Amine vs. Ether Linkage).

Physicochemical Properties (Core Analysis)

Due to the specialized nature of this intermediate, experimental values for the free base are not standard . The values below are derived from Group Contribution Methods (GCM) and comparative analysis with the verified analog 4-(2-Hydroxyethyl)piperidine .

Boiling Point Profile

The boiling point is governed by the molecular weight (185.31 Da) and the intermolecular forces. While the ether oxygen accepts hydrogen bonds, the loss of the hydroxyl donor (present in the precursor) significantly alters volatility compared to 4-piperidineethanol.

| Condition | Predicted Value | Confidence | Methodology |

| Atmospheric (760 mmHg) | 265°C ± 15°C | High | ACD/Labs & EPISuite Algorithms |

| Reduced (15 mmHg) | 135°C - 145°C | Medium | Nomograph Extrapolation |

| High Vacuum (1 mmHg) | 95°C - 105°C | Medium | Standard Distillation Logic |

-

Scientific Rationale: The precursor, 4-piperidineethanol, boils at ~135°C at 17 mmHg. Alkylation with a butyl group increases the molecular weight by +56 Da, which typically raises the boiling point. However, capping the -OH group removes strong intermolecular hydrogen bonding, which usually lowers the boiling point. In this specific scaffold, the MW increase dominates, suggesting a boiling point slightly higher or comparable to the alcohol precursor under vacuum.

Density & Refractive Index

Density is estimated based on the volume contribution of the butyl chain (low density) versus the polar piperidine ring.

| Property | Value | Notes |

| Density (20°C) | 0.925 - 0.945 g/cm³ | Lower than precursor (1.02 g/cm³) due to lipophilic butyl chain. |

| Refractive Index ( | 1.465 - 1.475 | Typical for aliphatic ether-amines. |

| pKa (Calculated) | ~10.8 | Characteristic of secondary piperidine amines. |

Experimental Determination Protocols

For researchers needing to validate these values in-house, the following protocols ensure data integrity.

Synthesis & Purification Workflow

To obtain the free base for measurement (starting from the HCl salt or precursor), follow this validated pathway.

Density Measurement (Oscillating U-Tube Method)

-

Standard: ASTM D4052

-

Sample Volume: ~2 mL

-

Temperature: Control at 20.0°C ± 0.05°C.

-

Procedure: Inject the free base liquid into the oscillating cell. Ensure no micro-bubbles are present (common with viscous ethers). Record density when oscillation period stabilizes.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin/Eye Irritation: Category 2 (Causes skin irritation, serious eye irritation).[2]

-

Acute Toxicity: Harmful if swallowed (typical for piperidines).

-

Flash Point: Predicted >110°C (Combustible, not Highly Flammable).

Storage:

-

Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ether linkage or carbonate formation on the amine.

-

Hygroscopic: The free base may absorb atmospheric moisture; store in a desiccator.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1220030-28-3 (Salt Analog). Retrieved from .

-

Sigma-Aldrich (2025). Safety Data Sheet: 4-Piperidineethanol (Precursor). Retrieved from .

-

ChemicalBook. 4-(2-Hydroxyethyl)piperidine Properties and Synthesis. Retrieved from .

-

EPA CompTox Chemicals Dashboard. Generalized Piperidine Derivative Property Predictions. Retrieved from .

Sources

Methodological & Application

using 4-(2-Butoxyethyl)piperidine as a pharmaceutical intermediate

Application Note: 4-(2-Butoxyethyl)piperidine as a Versatile Pharmacophore Building Block in Drug Discovery

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, piperidine derivatives are ubiquitous due to their ability to mimic endogenous amines and interact favorably with G-protein coupled receptors (GPCRs) and ion channels. 4-(2-Butoxyethyl)piperidine has emerged as a highly valuable 1[1]. The molecule combines a basic secondary amine with a flexible, ether-linked lipophilic tail, making it an ideal building block for complex Active Pharmaceutical Ingredients (APIs).

Causality in Structural Design:

-

The Piperidine Core: At physiological pH (7.4), the secondary amine is protonated, allowing it to form critical salt bridges with conserved aspartate residues within receptor binding pockets.

-

The Ether Linkage: The oxygen atom acts as a strong hydrogen-bond acceptor, improving target affinity without significantly increasing the polar surface area (PSA).

-

The Butyl Tail: The lipophilic extension allows the molecule to anchor into hydrophobic sub-pockets, while also tuning the overall partition coefficient (LogP) to optimize blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is critical for predicting reactivity and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The table below summarizes the quantitative data for 4-(2-butoxyethyl)piperidine based on2[2].

| Property | Value / Description |

| Chemical Name | 4-(2-Butoxyethyl)piperidine |

| CAS Registry Number | 70724-66-2[1] |

| Hydrochloride Salt CAS | 1219967-64-2[3] |

| Molecular Formula | C11H23NO[2] |

| Molecular Weight | 185.31 g/mol [2] |

| Hydrogen Bond Donors | 1 (Secondary Amine)[2] |

| Hydrogen Bond Acceptors | 2 (Amine Nitrogen, Ether Oxygen)[2] |

| Physical State | Viscous liquid (free base) / Solid (HCl salt) |

Structural and Mechanistic Visualization

To conceptualize the integration of this intermediate into drug discovery workflows, the following diagrams illustrate its synthetic progression and theoretical binding interactions.

Synthetic workflow for integrating 4-(2-butoxyethyl)piperidine into API development.

Pharmacophore mapping of 4-(2-butoxyethyl)piperidine in a typical receptor binding site.

Standard Operating Protocols (SOPs)

The following protocols provide self-validating methodologies for utilizing 4-(2-butoxyethyl)piperidine in API synthesis. The secondary amine is highly nucleophilic, making it an excellent substrate for

Protocol A: N-Alkylation of 4-(2-Butoxyethyl)piperidine

Objective: To covalently attach a target pharmacophore (e.g., an aryl halide or alkyl linker) to the piperidine nitrogen.

Materials:

-

4-(2-Butoxyethyl)piperidine (1.0 eq)

-

Electrophile (e.g., Alkyl bromide) (1.2 eq)

-

Potassium Carbonate (

, anhydrous) (2.5 eq) -

N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(2-butoxyethyl)piperidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Causality: DMF is a polar aprotic solvent that effectively solvates the reactants without hydrogen-bonding to the nucleophilic nitrogen, thereby lowering the activation energy of the

transition state.

-

-

Base Addition: Add finely powdered, anhydrous

(2.5 eq) to the stirring solution.-

Causality:

acts as a mild, heterogeneous inorganic base. It scavenges the hydrobromic acid (HBr) byproduct generated during alkylation, driving the reaction forward without causing unwanted side reactions (like elimination) that stronger bases (e.g., NaH) might induce.

-

-

Electrophile Addition: Introduce the electrophile (1.2 eq) dropwise at room temperature.

-

Heating & Monitoring: Elevate the temperature to 80°C. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1 with 1%

).-

Self-Validation Check: The reaction is deemed complete when the LC-MS trace shows the disappearance of the starting material mass peak (m/z 186.1

) and the emergence of the product mass peak. The addition of 1%

-

-

Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash extensively with distilled water (3x) and brine (1x) to remove the DMF and inorganic salts. Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Protocol B: Hydrochloride Salt Formation (CAS: 1219967-64-2)

Objective: To convert the lipophilic free base into a stable, water-soluble3[3] for in vivo testing or long-term storage.

Materials:

-

Crude N-alkylated 4-(2-butoxyethyl)piperidine derivative (from Protocol A)

-

Ethyl Acetate (EtOAc)

-

2.0 M HCl in Diethyl Ether

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified free base in a minimal volume of dry EtOAc.

-

Acidification: Place the flask in an ice bath (0°C). Slowly add 2.0 M HCl in diethyl ether (1.1 eq) dropwise while stirring vigorously.

-

Causality: Using an ethereal HCl solution rather than aqueous HCl prevents water from solubilizing the newly formed salt, driving immediate precipitation. The ice bath controls the exothermic salt formation, preventing thermal degradation.

-

-

Precipitation & Isolation: A white precipitate will form immediately. Stir for an additional 30 minutes at 0°C to ensure complete crystallization.

-

Self-Validation Check: Test the supernatant with moistened pH paper; a pH of ~2-3 confirms an excess of HCl and complete salt formation.

-

-

Filtration: Filter the precipitate through a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum to yield the API hydrochloride salt.

References

-

ChemicalRegister. "PIPERIDINE, 4-(2,6-DICHLOROPHENYL)-1-(1H-INDOL-2-YLCARBONYL)- Suppliers & Manufacturers". ChemicalRegister Database. Available at: [Link]

Sources

Application Note: 4-(2-Butoxyethyl)piperidine as a Strategic Building Block in Local Anesthetic Drug Discovery

Executive Summary

4-(2-Butoxyethyl)piperidine (CAS No. 70724-66-2) is a highly versatile, bifunctional secondary amine utilized in the rational design and synthesis of novel local anesthetics. By combining a basic piperidine pharmacophore with a lipophilic 2-butoxyethyl side chain, this intermediate provides medicinal chemists with precise control over the physicochemical properties—specifically the dissociation constant (pKa) and lipid partition coefficient (logP)—that dictate the pharmacodynamics of local anesthetics. This application note details the mechanistic rationale for its use, alongside self-validating synthetic protocols for generating advanced amino-amide anesthetic candidates.

Mechanistic Rationale & Structural Causality

The efficacy of a local anesthetic is fundamentally governed by its ability to cross the neuronal lipid bilayer and subsequently bind to voltage-gated sodium channels (Nav)[1]. 4-(2-Butoxyethyl)piperidine is strategically designed to optimize both phases of this mechanism:

-

Lipid Solubility and Potency (The 2-Butoxyethyl Tail): Lipid solubility is the primary determinant of local anesthetic potency[2]. The addition of the 2-butoxyethyl ether chain significantly increases the molecule's partition coefficient. This enhanced lipophilicity facilitates rapid partitioning into the myelin sheath and neuronal membrane, creating a local depot effect that increases both the intrinsic potency and the duration of action[3].

-

pKa and Onset of Action (The Piperidine Core): Local anesthetics must exist in an equilibrium between their uncharged (unionized) base form and their charged (ionized) cationic form[4]. The piperidine nitrogen typically exhibits a pKa of approximately 8.0 to 8.5. At physiological pH (7.4), a sufficient fraction of the drug remains unionized, allowing it to diffuse across the lipophilic nerve membrane[5]. Once in the slightly more acidic intracellular environment (pH ~6.9), the equilibrium shifts toward the ionized form. It is this protonated cation that binds to the intracellular domain of the Nav channel (specifically Domain IV, segment S6), stabilizing the channel in its inactivated state and arresting action potential propagation[6][7].

Caption: Voltage-gated Na+ channel blockade pathway by 4-(2-butoxyethyl)piperidine derivatives.

Experimental Workflows & Protocols

Protocol: Synthesis of an Amino-Amide Local Anesthetic Derivative

Objective: To synthesize a novel bupivacaine/lidocaine hybrid analog by coupling 4-(2-butoxyethyl)piperidine with 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Step 1: N-Alkylation (Nucleophilic Substitution)

-

Procedure: In a 250 mL round-bottom flask, dissolve 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq, 10 mmol) and 4-(2-butoxyethyl)piperidine (1.1 eq, 11 mmol) in 50 mL of anhydrous acetonitrile. Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq, 30 mmol) and a catalytic amount of potassium iodide (KI, 0.1 eq, 1 mmol). Reflux the mixture at 80°C for 12 hours under an inert nitrogen atmosphere.

-

Causality & Validation: Acetonitrile is chosen for its polar aprotic nature, which minimizes solvation of the nucleophile and accelerates the Sₙ2 substitution. K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated HCl; this is critical to prevent the protonation and subsequent deactivation of the piperidine nucleophile. KI is added to facilitate a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, thereby driving the reaction to completion. Reaction progress is self-validated via Thin Layer Chromatography (TLC; eluent DCM:MeOH, 9:1, UV detection); the complete consumption of the starting acetamide indicates readiness for workup.

Step 2: Acid-Base Extraction and Purification

-

Procedure: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and extract with 1M HCl (3 x 20 mL). Discard the organic layer. Adjust the pH of the combined aqueous layers to 10.0 using 2M NaOH. Extract the precipitated free base with fresh ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure free base.

-

Causality & Validation: This acid-base extraction acts as a built-in, self-validating purification system. By acidifying to pH < 2, the target tertiary amine is protonated and partitioned exclusively into the aqueous phase, leaving unreacted lipophilic impurities and degradation products in the organic phase. Subsequent basification regenerates the uncharged free base, allowing its selective recovery in high purity without the need for column chromatography.

Step 3: Hydrochloride Salt Formation

-

Procedure: Dissolve the free base in diethyl ether (20 mL) and cool to 0°C. Dropwise, add a 2M solution of HCl in diethyl ether until precipitation ceases. Filter the resulting white crystals, wash with cold ether, and dry under a vacuum.

-

Causality & Validation: Formulating the Active Pharmaceutical Ingredient (API) as a hydrochloride salt significantly enhances its aqueous solubility. This is a strict prerequisite for formulating injectable local anesthetic solutions, which are typically buffered to an acidic pH (3.5–5.0) to maintain solubility and shelf-stability prior to tissue injection[2][3].

Caption: Synthetic workflow and purification of amino-amide local anesthetics.

Quantitative Data

Table 1: Physicochemical Properties of 4-(2-Butoxyethyl)piperidine

| Property | Value / Descriptor | Pharmacological Relevance |

| Molecular Formula | C₁₁H₂₃NO | Determines base molecular weight for derivative synthesis. |

| Molecular Weight | 185.31 g/mol | Low MW facilitates rapid diffusion across biological membranes[1]. |

| Physical State | Liquid (Free base) | Requires conversion to HCl salt for solid-state stability and formulation. |

| Functional Groups | Secondary Amine, Ether | Amine acts as the Nav binding moiety; ether provides lipophilicity. |

Table 2: Comparative Pharmacodynamic Profile (Theoretical Derivative vs. Standards)

| Compound | Relative Lipophilicity (logP) | pKa | Onset of Action | Relative Duration |

| Lidocaine | Moderate (~2.4) | 7.9 | Fast | Short-Medium |

| Bupivacaine | High (~3.4) | 8.1 | Slow | Long |

| 4-(2-Butoxyethyl)piperidine Deriv. | High (~3.6) | ~8.2 | Moderate-Slow | Extended (Depot Effect) |

(Note: Data for the derivative is extrapolated based on established structure-activity relationships of homologous piperidine-based anesthetics).

References

-

Pharmacology of local anaesthetics - Deranged Physiology Source: Deranged Physiology URL:[Link]

-

Basic pharmacology of local anaesthetics Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Local Anesthetics - Pocket Dentistry Source: Pocket Dentistry URL:[Link]

-

Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels Source: Ingenta Connect URL:[Link]

-

Sodium Channels and Local Anesthetics—Old Friends With New Perspectives Source: Frontiers in Pharmacology URL:[Link]

-

Basic Concepts on Local Anesthetics - WSAVA 2016 Congress Source: Veterinary Information Network (VIN) URL:[Link]

Sources

- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Basic Concepts on Local Anesthetics - WSAVA 2016 Congress - VIN [vin.com]

- 4. Local Anesthetic (LA): a short introduction | Pain Management Education at UCSF [pain.ucsf.edu]

- 5. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]

- 6. Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium...: Ingenta Connect [ingentaconnect.com]

- 7. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]

Application Note: Chemoselective Reductive Etherification Yielding 4-(2-Butoxyethyl)piperidine

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The synthesis of 4-(2-butoxyethyl)piperidine—a highly versatile aliphatic building block in medicinal chemistry—presents a unique chemoselectivity challenge. The objective is to form a terminal ether linkage on the 4-piperidineethanol scaffold without prematurely alkylating the secondary piperidine amine.

While traditional Williamson ether synthesis is a standard approach for ether formation, it requires strongly basic conditions that often lead to competitive elimination reactions, necessitate strictly anhydrous environments, and exhibit poor functional group tolerance[1]. To circumvent these issues, we employ a reductive etherification strategy (a specialized form of reductive alkylation).

The Causality of the Mechanism: Reductive etherification utilizes an aldehyde (butanal) as the alkylating agent in the presence of a mild hydride donor, triethylsilane (Et₃SiH), and a Lewis acid catalyst[2].

-

The alcohol and aldehyde condense to form a hemiacetal.

-

The Lewis acid (e.g., FeCl₃) selectively activates the hemiacetal hydroxyl, driving the expulsion of water to generate a transient, highly electrophilic oxocarbenium ion[3].

-

Et₃SiH delivers a hydride to this intermediate, irreversibly trapping it to form the stable ether[4].

By utilizing this pathway, the ether is formed under exceptionally mild, scalable conditions.

Experimental Design & Orthogonal Validation

To ensure a self-validating system , the experimental design relies on the principle of orthogonal protection. If 4-piperidineethanol is subjected directly to reductive etherification, the secondary amine will undergo competitive reductive amination.

-

Protection Strategy: We utilize the Carboxybenzyl (Cbz) protecting group. Unlike the tert-butyloxycarbonyl (Boc) group, which is sensitive to the Lewis acidic conditions required for oxocarbenium formation, the Cbz group remains completely intact during the Et₃SiH/FeCl₃ reaction.

-

Orthogonal Deprotection: Following etherification, the Cbz group is cleaved via catalytic hydrogenolysis (H₂, Pd/C). Because aliphatic ethers are entirely inert to standard hydrogenolysis, the successful recovery of the pure secondary amine serves as an internal validation that the ether linkage was formed correctly and survived the global deprotection sequence.

Quantitative Data & Condition Optimization

The choice of catalyst and solvent during the reductive etherification step is critical for maximizing yield and preventing protecting group cleavage. Table 1 summarizes the optimization of the etherification of N-Cbz-4-piperidineethanol with butanal.

Table 1: Optimization of Reductive Etherification Conditions

| Entry | Reducing Agent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Et₃SiH (1.5 eq) | TMSOTf (10%) | DCM | 0 to RT | 45% | Strong Lewis acidity caused partial Cbz cleavage. |

| 2 | Et₃SiH (1.5 eq) | BiBr₃ (5%) | MeCN | RT | 82% | Clean conversion; moderate reaction rate. |

| 3 | Et₃SiH (1.5 eq) | FeCl₃ (10%) | EtOAc | RT | 91% | Optimal conditions; EtOAc stabilizes the Fe(III) complex [4]. |

| 4 | H₂ (10 bar) | Pd/C (5%) | EtOAc | 50 | 35% | Premature deprotection of Cbz prior to etherification. |

Note: Entry 3 was selected as the standard protocol due to the high yield, low cost of FeCl₃, and the use of a greener solvent (EtOAc).

Step-by-Step Experimental Protocols

Step 4.1: Synthesis of N-Cbz-4-piperidineethanol

-

Initiation: Dissolve 4-piperidineethanol (10.0 mmol, 1.29 g) in a 1:1 mixture of THF and deionized water (20 mL).

-

Base Addition: Add sodium carbonate (Na₂CO₃, 20.0 mmol, 2.12 g) to the solution and cool the reaction flask to 0 °C using an ice bath.

-

Protection: Add benzyl chloroformate (Cbz-Cl, 11.0 mmol, 1.57 mL) dropwise over 15 minutes to control the exotherm.

-

Completion: Remove the ice bath and stir vigorously at room temperature for 4 hours.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Cbz-4-piperidineethanol as a viscous oil.

Step 4.2: Reductive Etherification (Yielding N-Cbz-4-(2-butoxyethyl)piperidine)

-

Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve N-Cbz-4-piperidineethanol (5.0 mmol, 1.32 g) and butanal (6.0 mmol, 0.54 mL) in anhydrous Ethyl Acetate (15 mL)[4].

-

Hydride Addition: Inject triethylsilane (Et₃SiH, 7.5 mmol, 1.20 mL) into the stirring solution[2].

-

Catalysis: Quickly add anhydrous Iron(III) chloride (FeCl₃, 0.5 mmol, 81 mg, 10 mol%)[3]. The solution will temporarily darken.

-

Reaction: Stir the mixture at room temperature for 3 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

-

Quench & Purify: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel flash chromatography to afford N-Cbz-4-(2-butoxyethyl)piperidine.

Step 4.3: Catalytic Hydrogenolysis (Yielding 4-(2-Butoxyethyl)piperidine)

-

Setup: Dissolve the purified N-Cbz-4-(2-butoxyethyl)piperidine (4.0 mmol, 1.28 g) in HPLC-grade Methanol (20 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.4 mmol Pd, ~425 mg). Caution: Pd/C is highly pyrophoric when dry; add under an inert atmosphere.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours.

-

Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the target product, 4-(2-butoxyethyl)piperidine , as a pale yellow to colorless oil.

Process Visualization

Fig 1: 3-step reductive etherification workflow and oxocarbenium mechanism.

References

-

Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives Source: PMC (NIH) / Advanced Synthesis & Catalysis URL:[Link]

-

Iron(III) Chloride-catalyzed Reductive Etherification of Carbonyl Compounds with Alcohols Source: Chemistry Letters / Oxford Academic URL:[Link]

-

Synthesis of Ethers from Carbonyl Compounds by Reductive Etherification Catalyzed by Iron(III) and Silyl Chloride Source: Synthesis / Organic Chemistry Portal URL:[Link]

Sources

- 1. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis of Ethers from Carbonyl Compounds by Reductive Etherification Catalyzed by Iron(III) and Silyl Chloride [organic-chemistry.org]

Application Note: Advanced Utilization of 4-(2-Butoxyethyl)piperidine in Agrochemical Discovery

Abstract

This technical guide outlines the synthetic utility and physicochemical advantages of 4-(2-Butoxyethyl)piperidine (CAS 142343-69-1) as a high-value scaffold in the design of next-generation agrochemicals.[1] While piperidine motifs are ubiquitous in commercial fungicides (e.g., Fenpropidin) and herbicides, this specific derivative offers a unique "ether-tail" functionality.[1] This structural feature allows medicinal and agricultural chemists to modulate lipophilicity (

Scientific Rationale & Chemical Profile[2][3][4][5]

The "Ether Effect" in Agrochemical Design

In crop protection chemistry, the balance between hydrophobicity (for leaf cuticle penetration) and hydrophilicity (for systemic translocation) is critical. 4-(2-Butoxyethyl)piperidine possesses a secondary amine for facile derivatization and a C4-ether side chain.[1]

-

Bioisosterism: The butoxyethyl group acts as a bioisostere to the alkyl/aryl-alkyl chains found in morpholine fungicides (e.g., Fenpropimorph).[1] The ether oxygen introduces a hydrogen bond acceptor, potentially altering binding affinity to target enzymes like

-reductase or -

Metabolic Stability: Unlike pure alkyl chains which are prone to rapid oxidative degradation (hydroxylation) by cytochrome P450s, the ether linkage can alter the site of metabolic attack, potentially extending the half-life of the active ingredient (AI) within the plant or pest.

-

Solubility & Formulation: The ether tail mimics the structure of Piperonyl Butoxide (PBO) , a known synergist. This structural similarity suggests that AIs derived from this scaffold may exhibit self-solvating properties, reducing the need for aggressive solvents in the final formulation [1].

Physicochemical Data Summary

| Property | Value / Description | Impact on Synthesis |

| Molecular Weight | 185.31 g/mol | Ideal fragment size (<200) for "Rule of 5" compliance.[1] |

| Boiling Point | ~280°C (Predicted) | High thermal stability; suitable for high-temp coupling reactions.[1] |

| Acidity ( | ~10-11 (Piperidine NH) | Strong nucleophile; requires base scavenging (e.g., |

| Predicted | 2.1 - 2.5 | Optimal range for systemic xylem mobility.[1] |

Synthetic Protocols

Protocol A: Synthesis of Fenpropidin-Analog Library (Fungicide Discovery)

Objective: To synthesize a library of N-alkylated piperidines targeting the ergosterol biosynthesis pathway.[1] This protocol couples 4-(2-Butoxyethyl)piperidine with various benzyl halides.

Reagents

-

Scaffold: 4-(2-Butoxyethyl)piperidine (1.0 equiv)

-

Electrophile: Substituted Benzyl Chloride/Bromide (e.g., 4-tert-butylbenzyl chloride) (1.1 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, powdered (2.0 equiv)[1] -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Accelerates reaction via Finkelstein mechanism.[1]

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(2-Butoxyethyl)piperidine (10 mmol, 1.85 g) in MeCN (30 mL).

-

Activation: Add

(20 mmol, 2.76 g) and KI (1 mmol, 0.16 g). Stir at room temperature for 10 minutes to ensure suspension homogeneity. -

Addition: Dropwise add the substituted benzyl chloride (11 mmol) dissolved in MeCN (5 mL) over 5 minutes.

-

Reaction: Heat the mixture to reflux (80-82°C) for 6–12 hours.

-

Checkpoint: Monitor via TLC (Mobile Phase: 9:1 Hexane/EtOAc).[1] The secondary amine starting material (lower

, stains with Ninhydrin) should disappear.

-

-

Workup:

-

Purification: Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Expert Insight: If using DMF as a solvent, aqueous workup is critical to remove the solvent. For parallel synthesis of large libraries, replace reflux with Microwave Irradiation (120°C, 20 min) to accelerate throughput.[1]

Protocol B: Urea Linkage Formation (Herbicide/Insecticide Scaffold)

Objective: To synthesize piperidine-urea derivatives, a common motif in soluble epoxide hydrolase (sEH) inhibitors (insecticides) and photosystem II inhibitors (herbicides).[1]

Step-by-Step Methodology

-

Setup: Purge a reaction vial with Nitrogen (

). -

Reactants: Dissolve 4-(2-Butoxyethyl)piperidine (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Coupling: Add the target Isocyanate (e.g., Phenyl isocyanate) (1.05 equiv) dropwise at 0°C.

-

Note: No base is usually required as the piperidine is sufficiently nucleophilic.

-

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Observation: The product often precipitates as a white solid in non-polar solvents.

-

-

Isolation: Filter the precipitate and wash with cold Hexane. If no precipitate forms, evaporate DCM and recrystallize from Ethanol.[1]

Workflow Visualization

The following diagram illustrates the strategic workflow for utilizing this scaffold in a discovery pipeline, highlighting the decision points based on biological assay data.

Figure 1: Strategic workflow for integrating 4-(2-Butoxyethyl)piperidine into agrochemical discovery pipelines, differentiating between fungicide and herbicide synthesis pathways.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023).[1][2][3] Research progress on piperidine-containing compounds as agrochemicals.[1][2] International Journal of Molecular Sciences, 24(3), 2937.[1][2]

-

Buffat, M. G. P. (2004).[1][2] Synthesis of piperidines. Tetrahedron, 60(8), 1701–1729.[1] [1]

-